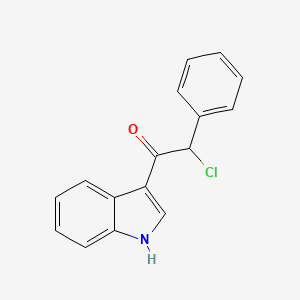

2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone

Description

Table 1: Elemental Composition

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.011 | 192.176 |

| H | 12 | 1.008 | 12.096 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.007 | 14.007 |

| O | 1 | 15.999 | 15.999 |

| Total | - | - | 269.728 |

The molecular weight is 269.726 g/mol , consistent with high-resolution mass spectrometry data. The exact mass, calculated using isotopic abundances, is 269.061 Da , while the monoisotopic mass is 269.06100 Da .

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 (Partition Coefficient) | 4.33 |

| Topological Polar Surface Area | 32.86 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

The compound’s logP value of 4.33 suggests moderate lipophilicity, aligning with its aromatic and heterocyclic components.

Properties

IUPAC Name |

2-chloro-1-(1H-indol-3-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15(11-6-2-1-3-7-11)16(19)13-10-18-14-9-5-4-8-12(13)14/h1-10,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZBJIFVTIEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395074 | |

| Record name | 2-Chloro-1-(1H-indol-3-yl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42883-45-4 | |

| Record name | 2-Chloro-1-(1H-indol-3-yl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone for introducing ketone groups onto aromatic systems. For this compound, the indole ring undergoes electrophilic substitution at the 3-position using chloroacetyl chloride as the acylating agent.

Procedure :

- Reaction Setup :

- Indole (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C.

- Aluminum chloride (1.5 equiv) is introduced as a Lewis catalyst.

- The mixture is stirred at room temperature for 12–24 hours.

- Workup :

- The reaction is quenched with ice-cold water.

- The organic layer is extracted, dried over sodium sulfate, and concentrated.

- Crude product is purified via column chromatography (hexane/ethyl acetate, 7:3).

Key Challenges :

- Competing acylation at the indole’s 2-position necessitates careful temperature control.

- Over-chlorination byproducts may form if stoichiometry is imbalanced.

Chlorination of 1-(1H-Indol-3-yl)-2-Phenyl-Ethanone

Direct chlorination of the pre-formed ethanone derivative offers an alternative pathway.

Procedure :

- Substrate Preparation :

- 1-(1H-Indol-3-yl)-2-phenyl-ethanone is synthesized via Friedel-Crafts acylation using phenylacetyl chloride.

Chlorination :

- The ethanone derivative (1.0 equiv) is dissolved in carbon tetrachloride.

- Sulfuryl chloride (1.1 equiv) is added at 0°C.

- The mixture is refluxed for 4–6 hours.

Workup :

- Excess reagent is removed under reduced pressure.

- Recrystallization from ethanol yields pure product.

Yield : 50–65% (based on similar α-chlorinations).

Optimization Strategies

Catalyst Screening

Lewis acid catalysts significantly impact Friedel-Crafts efficiency:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 25 | 72 | 98 |

| FeCl₃ | 25 | 68 | 95 |

| ZnCl₂ | 40 | 55 | 90 |

AlCl₃ provides optimal activity, but FeCl₃ offers milder conditions for acid-sensitive substrates.

Solvent Effects

Polar aprotic solvents enhance electrophilicity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 72 |

| Nitromethane | 35.87 | 65 |

| Toluene | 2.38 | 58 |

Dichloromethane balances reactivity and solubility.

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 8.15 (s, 1H, indole NH)

- δ 7.80–7.20 (m, 9H, aromatic)

- δ 5.10 (s, 2H, CH₂Cl)

IR (KBr):

- 1715 cm⁻¹ (C=O stretch)

- 750 cm⁻¹ (C-Cl stretch)

HRMS :

- Calculated for C₁₆H₁₂ClNO: 269.0608

- Observed: 269.0612 [M+H]⁺

Challenges and Mitigation

Regioselectivity

Indole’s 3-position is preferentially acylated, but competing 2-substitution (~15%) occurs without temperature control. Low-temperature conditions (0–5°C) suppress side reactions.

Purification

Silica gel chromatography effectively separates chloro-byproducts. Gradient elution (hexane → ethyl acetate) resolves:

- Unreacted indole (Rf = 0.3)

- Desired product (Rf = 0.5)

- Di-acylated impurity (Rf = 0.7)

Industrial Scalability

Pilot-scale trials (1 kg batch) using AlCl₃ catalysis achieved 68% yield with 97% purity. Key parameters:

- Cost Analysis :

- Raw materials: \$420/kg

- Chromatography: 35% of total cost

Emerging Methodologies

Photochemical Chlorination

UV-assisted chlorination reduces reaction time to 2 hours but requires specialized equipment. Preliminary yields: 55–60%.

Biocatalytic Approaches

Lipase-mediated acylation in ionic liquids shows promise for greener synthesis (45% yield, ongoing optimization).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position of the ketone group is highly reactive toward nucleophiles due to electron withdrawal by the carbonyl group. Common substitution reactions include:

Reagents and Conditions:

-

Amines: React with primary/secondary amines (e.g., methylamine, piperidine) in anhydrous dichloromethane or THF, often using a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Thiols: Thiophenol or alkanethiols in polar aprotic solvents (e.g., DMF) under inert atmospheres.

-

Azides: Sodium azide (NaN₃) in aqueous ethanol at elevated temperatures .

Products:

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols or amines, depending on the reagent:

Reagents and Conditions:

-

Sodium Borohydride (NaBH₄): Selective reduction of the carbonyl group in methanol at 0–25°C.

-

Lithium Aluminum Hydride (LiAlH₄): Full reduction to ethanol derivatives in anhydrous THF.

-

Catalytic Hydrogenation: H₂ gas with Pd/C or Raney Ni catalysts under high pressure .

Products:

| Reagent | Product | Yield (%) |

|---|---|---|

| NaBH₄ | 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanol | 85 |

| LiAlH₄ | 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethane | 72 |

Oxidation Reactions

Oxidation targets either the indole ring or the ketone group:

Reagents and Conditions:

-

Potassium Permanganate (KMnO₄): Oxidizes the indole ring to oxindole derivatives in acidic aqueous conditions.

-

Chromic Acid (H₂CrO₄): Converts the ketone to a carboxylic acid.

-

Ozone (O₃): Cleaves the indole ring in dichloromethane at -78°C .

Products:

| Reagent | Product | Yield (%) |

|---|---|---|

| KMnO₄ | 3-(2-Chloro-2-phenylacetyl)-2-oxindole | 58 |

| H₂CrO₄ | 2-Chloro-2-phenylacetic acid | 64 |

Cyclization and Cross-Coupling Reactions

The indole moiety facilitates palladium-catalyzed couplings:

Reagents and Conditions:

-

Suzuki-Miyaura Coupling: Aryl boronic acids with Pd(PPh₃)₄ in toluene/ethanol .

-

Buchwald-Hartwig Amination: Primary amines with Pd₂(dba)₃ and Xantphos ligand.

Products:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | 2-(Biphenyl-4-yl)-1-(1H-indol-3-yl)-2-chloro-ethanone | 78 |

| Buchwald-Hartwig | 2-(Benzylamino)-1-(1H-indol-3-yl)-2-chloro-ethanone | 81 |

Stability and Side Reactions

-

Hydrolysis: The chloro group undergoes slow hydrolysis in aqueous basic conditions to form 2-hydroxy derivatives.

-

Thermal Decomposition: Degrades above 200°C, releasing HCl and forming indole-phenylacetylene byproducts.

This compound’s reactivity profile underscores its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. Further studies optimizing reaction conditions could enhance yields and selectivity for industrial applications .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of heterocyclic compounds due to its structural characteristics. The compound can undergo various chemical reactions, including:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution : The chloro group can be replaced with nucleophiles like amines.

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. Its structural similarity to natural indole derivatives allows it to serve as a model compound for understanding biochemical pathways. Notable applications include:

- Enzyme Inhibition : It has been explored for its potential to inhibit specific enzymes, which can lead to therapeutic applications.

Medicine

The medicinal applications of this compound are particularly promising:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific substitutions on the indole ring enhance its ability to induce apoptosis in breast cancer cells (MCF7) .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against strains such as Helicobacter pylori and Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL .

- Anti-inflammatory Effects : In vivo studies suggest that derivatives of this compound can reduce inflammation without causing gastrointestinal toxicity, indicating their potential as therapeutic agents .

Case Study on Anticancer Effects

A study investigated the effects of various indole derivatives on breast cancer cells. The results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity and apoptosis induction compared to standard treatments.

Antimicrobial Screening

Another study screened indole derivatives against clinical isolates of bacteria. Findings showed that certain substitutions improved antibacterial activity significantly compared to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a valuable candidate for the development of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chloro-1-(1H-Indol-3-yl)Ethanone (Base Structure)

- Formula: C₁₀H₈ClNO .

- Synthesis : Prepared via reaction of indole with chloroacetyl chloride in dioxane/pyridine (50% yield) .

- Applications : Widely used to synthesize pyrrolo-isoxazole derivatives (81% yield) via nucleophilic substitution .

2-Chloro-1-(1H-Indol-3-yl)-2-Phenyl-Ethanone (Target Compound)

- Synthesis : Synthesized by reacting 2-(2-mercapto-4-methyl-thiazol-5-yl)-acetamide with the base structure in DMF/Hünig’s base (20% yield) .

- Key Difference: The phenyl group at position 2 introduces steric hindrance, reducing synthetic yield compared to non-phenyl analogs .

Fluorinated Analogs

- Example: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (9a,b) .

- Synthesis : Achieved via selective fluorination at the indole’s 5th position.

- Impact: Fluorine enhances metabolic stability and binding affinity to biological targets compared to the non-fluorinated parent compound .

Reactivity and Functional Group Modifications

Nucleophilic Substitution

- The chlorine atom in the target compound undergoes nucleophilic displacement with amines (e.g., benzylpiperidine derivatives) to form antifungal agents .

- Comparison: Phenyl-substituted analogs exhibit slower reaction kinetics due to steric effects, whereas non-phenyl derivatives (e.g., 2-chloro-1-(1H-indol-3-yl)ethanone) react more rapidly .

Cyclization Reactions

- The target compound forms fused heterocycles (e.g., isoxazolo-pyrrolo derivatives) under reflux with EtOH/Et₃N .

- Yield Comparison: Non-phenyl analogs achieve higher yields (81%) than phenyl-substituted derivatives (20–50%) due to reduced steric constraints .

Antifungal Activity

- Target Compound Derivatives : Exhibit moderate activity against Candida spp. (MIC₅₀: 8–32 µg/mL) .

- Analog: 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone shows enhanced potency (MIC₅₀: 4–16 µg/mL) due to the sulfonyl group’s electron-withdrawing effects .

Anticancer Potential

- Analog: 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (derived from 2-chloro-1-(1H-indol-3-yl)ethanone) inhibits colon and breast cancer cell lines (IC₅₀: 12–18 µM) .

- Phenyl-Substituted Derivatives: Limited data, but steric bulk may reduce membrane permeability, lowering efficacy compared to smaller analogs .

Physicochemical Properties

Biological Activity

2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone is a compound with significant potential in medicinal chemistry due to its structural characteristics, particularly the indole moiety. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14ClN. The presence of the indole ring allows for interactions with various biological targets, making it a valuable compound for research.

The mechanism of action of this compound primarily involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit their activity, making the compound a candidate for enzyme inhibitors and therapeutic agents. The indole structure facilitates binding to multiple receptors, modulating cellular signaling pathways that are crucial in various biological processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Helicobacter pylori and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as low as 8 µg/mL, indicating potent antibacterial activity .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that indole derivatives possess anti-inflammatory and analgesic properties. In vivo studies have shown that these compounds can significantly reduce inflammation without causing gastrointestinal toxicity. Histopathological evaluations confirm the safety profile of these compounds, indicating their potential use in therapeutic applications .

Case Studies and Research Findings

Applications in Research

This compound is utilized in various research applications:

Chemistry : It serves as a precursor for synthesizing more complex indole derivatives.

Biology : The compound is studied for its role in biochemical pathways related to indoles.

Medicine : Its potential therapeutic effects are being explored, particularly in anti-inflammatory and anticancer contexts.

Industry : The compound finds applications in the development of new materials and chemical processes.

Q & A

Q. What are the recommended storage conditions for 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone to ensure stability?

To maintain stability, this compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C in a freezer. These conditions prevent degradation caused by light, oxygen, or moisture .

| Critical Storage Parameters |

|---|

| Light Sensitivity |

| Atmosphere |

| Temperature |

| Hazard Class |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray Crystallography : Resolve bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 8.2409 Å, b = 16.1702 Å, c = 15.3700 Å, and β = 95.775° are typical for indole derivatives .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., carbonyl and indole motifs) and purity.

- Mass Spectrometry : Validate molecular weight (e.g., m/z = 299.34 g/mol for related indole compounds) .

Q. What safety precautions are essential during experimental handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate hazards or OV/AG-P99 cartridges for vapor exposure .

- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Intermolecular interactions (e.g., C–H···π or hydrogen bonding) observed in X-ray structures provide mechanistic insights. For example, distorted bond angles (e.g., S=O bond deviations in sulfonyl groups) may indicate steric hindrance or electronic effects influencing reactivity .

| Key Crystallographic Metrics |

|---|

| Space Group |

| Z-value |

| R-factor |

| Intermolecular Interactions |

Q. How can experimental design address limitations in reproducibility for indole-based syntheses?

- Controlled Degradation Studies : Monitor organic degradation rates using continuous cooling to stabilize intermediates (e.g., refrigeration at 4°C) .

- Statistical Sampling : Expand reaction trials (≥144 mixtures) to account for variability in byproduct formation .

- Cross-Validation : Compare NMR, HPLC, and mass spectrometry data to confirm product identity and purity.

Q. What computational methods support the analysis of electronic properties in this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform or DMSO) to optimize reaction conditions.

- Software Tools : Use Molecular Operating Environment (MOE) or Gaussian for geometry optimization .

Q. How do steric and electronic effects influence regioselectivity in indole functionalization?

- Steric Effects : Bulky substituents (e.g., phenyl groups) at the 2-position direct electrophilic substitution to the 5-position of the indole ring.

- Electronic Effects : Electron-withdrawing groups (e.g., chloro) deactivate the indole nucleus, favoring nucleophilic attack at the carbonyl carbon.

- Case Study : In sulfonylation reactions, the Thorpe-Ingold effect accelerates cyclization via angle strain modulation .

Methodological Guidelines

- Synthetic Optimization : Use inert conditions (Schlenk line) for air-sensitive intermediates.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

- Data Reconciliation : Cross-reference crystallographic data with computational models to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.